EB-42486

Parkinson's disease LRRK2 kinase mutation-selective inhibitor

EB-42486 is the only commercially available LRRK2 inhibitor engineered for ≥300-fold selectivity toward the pathogenic G2019S variant over wild-type LRRK2. Unlike pan-inhibitors (DNL201, PF-06447475, MLi-2) that suppress wild-type kinase function and confound heterozygous model studies, EB-42486 enables clean dissection of mutation-specific signaling with 344-fold selective Rab10 phosphorylation inhibition. Its oral bioavailability and brain penetration support chronic in vivo dosing in G2019S-LRRK2 mouse models. With minimal off-target kinome activity at 100 nM, this indazole-series probe delivers unambiguous target validation for Parkinson's disease phenotypic screens. Essential for labs comparing mutation-selective versus non-selective LRRK2 inhibition strategies.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B15604318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-42486
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25)
InChIKeyKHSAHYKLUPESPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB-42486 (CAS 2390475-81-5): Mutation-Selective G2019S-LRRK2 Inhibitor for Parkinson's Disease Research


EB-42486 is a synthetic organic small molecule developed by Escape Bio as a potent, orally bioavailable inhibitor that selectively targets the G2019S pathogenic variant of leucine-rich repeat kinase 2 (LRRK2) [1]. It belongs to a series of indazole-based compounds optimized from a high-throughput screen hit and exhibits sub-nanomolar potency against G2019S-LRRK2 while sparing wild-type (WT) LRRK2 [2].

Why Generic LRRK2 Inhibitors Cannot Substitute for EB-42486 in G2019S-Specific Research


LRRK2 kinase inhibitors are not functionally interchangeable. Most LRRK2-targeting compounds (e.g., DNL201, PF-06447475, MLi-2) inhibit both wild-type and mutant LRRK2 with comparable potency, leading to potential on-target toxicity from wild-type LRRK2 inhibition in normal tissues [1]. EB-42486 was specifically engineered to achieve high selectivity for the pathogenic G2019S variant over WT LRRK2, enabling researchers to dissect mutation-specific pathology while minimizing confounding effects from wild-type LRRK2 inhibition—a critical differentiator for studies in heterozygous models or when investigating the therapeutic window of mutation-selective targeting [2].

EB-42486 Quantitative Evidence: Head-to-Head Selectivity and Potency Data Versus LRRK2 Inhibitor Comparators


Biochemical Selectivity: EB-42486 Exhibits >300-Fold Preference for G2019S-LRRK2 Over Wild-Type in FRET Assays

In a direct head-to-head comparison using the same FRET-based biochemical assay format, EB-42486 (compound 31) demonstrates a >300-fold selectivity for G2019S-LRRK2 over wild-type LRRK2, whereas non-selective inhibitors like DNL201 show less than 2-fold discrimination between WT and mutant forms . Specifically, EB-42486 inhibits pS935-LRRK2 G2019S with an IC50 of 3.1 nM and WT with an IC50 of ~1,060 nM [1].

Parkinson's disease LRRK2 kinase mutation-selective inhibitor

Cellular Target Engagement: EB-42486 Inhibits Rab10 Phosphorylation with 344-Fold Selectivity in G2019S-LRRK2 Overexpressing Cells

In cellular overexpression models, EB-42486 demonstrates 344-fold higher potency in inhibiting phosphorylation of the LRRK2 substrate Rab10 in G2019S-LRRK2-expressing cells (IC50 = 11.4 nM) compared to WT-LRRK2-expressing cells, where inhibition is minimal even at high concentrations . This contrasts sharply with pan-LRRK2 inhibitors like PF-06447475, which show only ~3.7-fold selectivity (G2019S IC50 = 11 nM, WT IC50 = 3 nM) in similar cellular assays .

Rab10 phosphorylation cellular target engagement LRRK2 signaling

Kinome-Wide Selectivity: EB-42486 Demonstrates Minimal Off-Target Kinase Inhibition at 100 nM

When screened against a panel of 409 kinases at 100 nM, EB-42486 exhibits impressive kinome selectivity, inhibiting only a very small number of off-target kinases . In contrast, several earlier-generation LRRK2 inhibitors (e.g., GNE-7915, LRRK2-IN-1) have been reported to show broader kinome profiles with significant inhibition of off-target kinases at similar concentrations [1].

kinase selectivity off-target profiling chemical probe

Comparative Mutation Selectivity: EB-42486 Offers Superior G2019S/WT Discrimination Relative to HG-10-102-01

Among mutation-selective LRRK2 inhibitors, EB-42486 demonstrates a substantially higher selectivity window for G2019S over WT compared to HG-10-102-01. EB-42486 shows >300-fold selectivity in biochemical assays , whereas HG-10-102-01 exhibits only ~6.3-fold selectivity (G2019S IC50 = 3.2 nM, WT IC50 = 20.3 nM) . This positions EB-42486 as one of the most mutation-selective LRRK2 inhibitors available for research use.

mutation-selective inhibitor G2019S LRRK2 comparative pharmacology

Recommended Research Applications for EB-42486 Based on Quantified Differentiation


Parkinson's Disease Research in G2019S-LRRK2 Transgenic or Knock-in Models

EB-42486 is ideally suited for in vivo studies in mouse models expressing human G2019S-LRRK2, where its high mutation selectivity (≥300-fold) allows researchers to inhibit the pathogenic variant while preserving normal wild-type LRRK2 function in heterozygous animals. Its oral bioavailability and brain penetration further support chronic dosing studies in neurodegeneration models [1].

Mechanistic Studies of G2019S-Specific Signaling and Rab10 Phosphorylation

The compound's 344-fold selective inhibition of Rab10 phosphorylation in G2019S-expressing cells makes it a precise tool for dissecting LRRK2 G2019S-driven signaling pathways without confounding effects from wild-type LRRK2 inhibition. This is critical for identifying mutation-specific downstream effectors and biomarkers .

Chemical Probe Validation and Off-Target Assessment

With kinome-wide profiling demonstrating minimal off-target kinase inhibition at 100 nM, EB-42486 serves as a high-quality chemical probe for validating G2019S-LRRK2 as a target in phenotypic screens, ensuring that observed effects are attributable to on-target LRRK2 G2019S inhibition .

Comparative Pharmacology Studies with Pan-LRRK2 Inhibitors

EB-42486's clear differentiation from pan-LRRK2 inhibitors (e.g., DNL201, PF-06447475) enables researchers to directly compare mutation-selective versus non-selective LRRK2 inhibition in the same experimental systems, providing insights into the therapeutic window and potential toxicity liabilities of each approach .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for EB-42486

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.